1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The presence of an oxazole ring fused to the purine adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the oxazole ring. Key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and formamide derivatives under acidic or basic conditions.
Oxazole Ring Formation: The oxazole ring is introduced via cyclization reactions involving suitable precursors such as α-haloketones and amidines.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions and functions.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Applications in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors,
Properties
IUPAC Name |
4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-10(11(2)23)22-16(24)14-15(20(3)18(22)25)19-17-21(14)9-13(26-17)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGVCJWQSZHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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